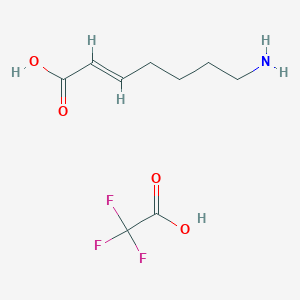

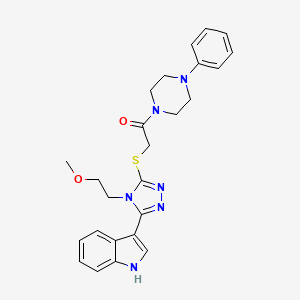

![molecular formula C11H13N3O4S B2865730 7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 903337-76-8](/img/structure/B2865730.png)

7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a thiazole ring. Pyrimidines are one of the most important biological families of nitrogen-containing molecules, known as nitrogen bases . Thiazoles are sulfur and nitrogen-containing heterocycles that are found in many important drugs and natural products .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a thiazole ring. The presence of various functional groups like hydroxy, methoxyethyl, and carboxamide would also be key features of this molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the hydroxy group might be involved in condensation reactions, while the carboxamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like hydroxy and carboxamide would likely make this compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Antimalarial Activity

This compound can serve as a dihydroorotate dehydrogenase inhibitor , which is a promising target for antimalarial drugs . By inhibiting this enzyme, the compound could potentially disrupt the pyrimidine biosynthesis pathway, which is crucial for the rapid growth and multiplication of malaria parasites.

Central Nervous System (CNS) Activity

Research suggests that derivatives of this compound may have applications in CNS activity, particularly as antinociceptive agents . These agents could help in managing pain without the use of opioid receptors, offering a new avenue for pain treatment.

Antibacterial Properties

Pyrimidine derivatives have been explored for their antibacterial properties . This compound could be part of a new class of antibacterial agents, potentially effective against both gram-positive and gram-negative bacteria.

Synthesis of Complexes

The compound can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have various applications, including as catalysts in organic synthesis and potential therapeutic agents.

HIV Research

It has been investigated for its pharmacological activity through binding to HIV TAR RNA . This interaction could be significant in the development of new therapies targeting HIV at the molecular level.

Chemical Reactions

The compound is also useful in the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is important in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, have been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may interact with targets involved in these biological processes.

Mode of Action

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . This suggests that the compound may interact with its targets in a manner similar to purine analogs.

Biochemical Pathways

Given the reported antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives , it can be inferred that the compound may affect pathways related to these biological processes.

Result of Action

The reported antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives suggest that the compound may induce changes at the molecular and cellular levels that contribute to these effects .

Direcciones Futuras

Propiedades

IUPAC Name |

7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4S/c1-6-5-19-11-13-9(16)7(10(17)14(6)11)8(15)12-3-4-18-2/h5,16H,3-4H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZGBWSNJCHGHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCOC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

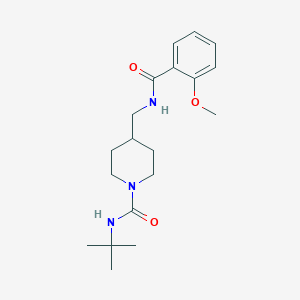

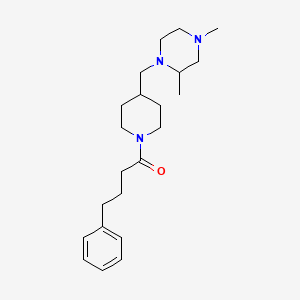

![7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2865648.png)

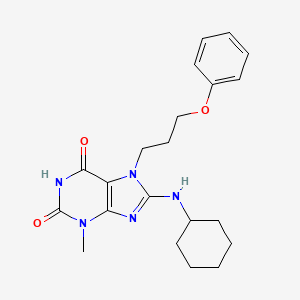

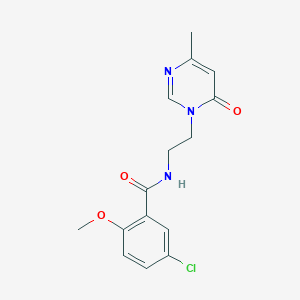

![N-[(2S,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide](/img/structure/B2865654.png)

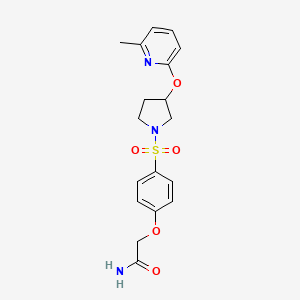

![5-Acetyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2865656.png)

![2-Chloro-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2865659.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2865662.png)

![4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2865665.png)